molecular formula C14H25NO11 B12864338 beta-D-GalNAc-(1->3)-D-Gal

beta-D-GalNAc-(1->3)-D-Gal

Cat. No.: B12864338
M. Wt: 383.35 g/mol
InChI Key: IXWNIYCPCRHGAE-AOSOVIHDSA-N
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Description

Beta-D-GalNAc-(1->3)-D-Gal: is a carbohydrate structure formed by the linkage of N-acetylgalactosamine (GalNAc) to galactose (Gal) through a beta-1,3-glycosidic bond. This compound is a part of the glycosylation process, which is essential for various biological functions, including protein folding, stability, and cell signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-GalNAc-(1->3)-D-Gal typically involves enzymatic methods using glycosyltransferases. One such enzyme is beta-1,3-N-acetylgalactosaminyltransferase, which catalyzes the transfer of N-acetylgalactosamine from a donor substrate (such as UDP-GalNAc) to an acceptor substrate containing galactose .

Industrial Production Methods: Industrial production of beta-D-GalNAc-(1->3)-D-Gal can be achieved through biotechnological processes involving the expression of glycosyltransferase enzymes in microbial systems. These systems are optimized for high yield and purity of the desired glycan structure .

Chemical Reactions Analysis

Types of Reactions: Beta-D-GalNAc-(1->3)-D-Gal can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield alditols .

Mechanism of Action

The mechanism of action of beta-D-GalNAc-(1->3)-D-Gal involves its role in glycosylation. The compound is transferred to specific proteins or lipids by glycosyltransferases, modifying their structure and function. This glycosylation process is crucial for protein folding, stability, and cell-cell interactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H25NO11

Molecular Weight

383.35 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10-,11-,12+,13?,14+/m1/s1

InChI Key

IXWNIYCPCRHGAE-AOSOVIHDSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O

Origin of Product

United States

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